



# Application Notes: Antimony Compounds as Flame Retardants in Polymers

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Compound of Interest					
Compound Name:	Antimony				
Cat. No.:	B1241702	Get Quote			

#### Introduction

**Antimony** compounds are a cornerstone in the field of flame retardants for polymeric materials. While not typically effective as primary flame retardants, they act as powerful synergists, significantly enhancing the performance of halogenated (brominated or chlorinated) flame retardants.[1][2] This synergistic relationship allows for lower overall flame retardant loading levels, which can help preserve the original mechanical and physical properties of the host polymer. The most commonly used **antimony** compound is **antimony** trioxide ( $Sb_2O_3$ ), with **antimony** pentoxide ( $Sb_2O_5$ ) and sodium antimonate also employed in specific applications.[3] These compounds are utilized across a wide range of polymers, including polyolefins (PP, PE), polyvinyl chloride (PVC), acrylonitrile butadiene styrene (ABS), polyamides (PA), and epoxy resins, to meet stringent fire safety standards in electronics, construction, automotive, and textile industries.[4][5][6][7][8]

Mechanism of Action: The **Antimony**-Halogen Synergy

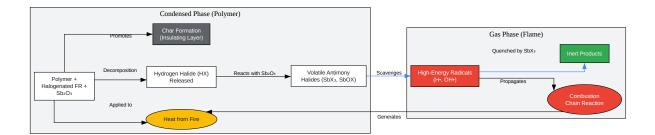
The effectiveness of **antimony** compounds is almost exclusively realized when used in conjunction with a halogen source. The mechanism is a complex process that occurs in both the gas phase and the condensed (solid) phase of a fire.

• Gas-Phase Action (Radical Quenching): This is the primary flame-retarding mechanism.[9] When the polymer is exposed to the heat of a fire, the halogenated flame retardant decomposes and releases hydrogen halide gas (HX, where X is Cl or Br). **Antimony** trioxide then reacts with this HX to form volatile **antimony** trihalides (SbX<sub>3</sub>) and **antimony** 



oxyhalides (SbOX).[1][10] These volatile **antimony** species enter the flame and act as radical scavengers, interrupting the chain reaction of combustion.[2][9] They capture the highly reactive H• and OH• free radicals that propagate the fire, converting them into less reactive species and cooling the flame front.[11]

• Condensed-Phase Action (Char Formation): In the solid phase, **antimony** compounds can promote the formation of a protective char layer on the polymer's surface.[2][9] This char layer acts as an insulating barrier, slowing down heat transfer to the underlying material and reducing the release of flammable volatile gases, which are the fuel for the fire.[2][12]



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Caption: Synergistic flame retardant mechanism of **antimony** and halogens.

#### Commonly Used Antimony Compounds

• Antimony Trioxide (Sb<sub>2</sub>O<sub>3</sub>): This is the most widely used antimony synergist.[3] It is a fine white powder that is chemically stable and offers excellent synergistic efficiency with both bromine and chlorine-based flame retardants.[1] It is used extensively in PVC, where the polymer backbone itself provides the chlorine, as well as in a multitude of other plastics in combination with halogenated additives.[11]



- Antimony Pentoxide (Sb<sub>2</sub>O<sub>5</sub>): Often supplied as a colloidal dispersion, antimony pentoxide offers the advantage of a much smaller particle size (sub-micron) compared to standard antimony trioxide grades.[13] This makes it particularly suitable for applications where material aesthetics and physical properties are critical, such as in fine denier fibers for textiles and carpets.[13] Its small particle size minimizes negative impacts on tensile strength and elongation.
- Sodium Antimonate (NaSbO<sub>3</sub>): Sodium antimonate is a pentavalent **antimony** compound that serves as a valuable alternative to **antimony** trioxide in certain engineering thermoplastics like polyethylene terephthalate (PET).[14][15] These polymers can be sensitive to the acidic nature of conventional **antimony** trioxide systems, which can cause depolymerization during high-temperature processing. Sodium antimonate's lower reactivity and higher pH prevent this degradation, helping to maintain the polymer's inherent properties.[14][15]

## **Data Presentation**

Table 1: Performance of **Antimony** Trioxide (Sb<sub>2</sub>O<sub>3</sub>) in Various Polymers



Polymer Matrix	Halogenate d FR (wt%)	Sb₂O₃ (wt%)	Limiting Oxygen Index (LOI) (%)	UL 94 Rating	Reference(s )
Polypropylen e (PP)	APP/PER (Intumescent)	2	36.6	V-0	[4]
PVC (Cable Sheath)	None (inherent CI)	3 - 8	>35 (from 22)	V-0	[8]
ABS	Brominated Epoxy	5	Not Specified	Burning time < 3s	[8]
Polyamide 6 (PA6)	Brominated Epoxy	Not Specified	"Excellent"	V-0	[6]
Polyamide 66 (PA66)	Brominated Epoxy	Not Specified	"Excellent"	V-0	[6]
Epoxy (Coating)	IFR System	2	31.9	V-0	[7]
Epoxy (Coating)	IFR System	4	32.6	V-0	[7]

Note: APP/PER refers to an Ammonium Polyphosphate/Pentaerythritol intumescent system, where  $Sb_2O_3$  also shows synergistic behavior.

Table 2: Comparison of **Antimony** Flame Retardant Synergists



Property	Antimony Trioxide (Sb <sub>2</sub> O <sub>3</sub> )	Antimony Pentoxide (Sb₂O₅)	Sodium Antimonate (NaSbO <sub>3</sub> )
Primary Form	Fine Powder	Colloidal Dispersion / Powder	Fine Powder
Typical Particle Size	1 - 12 μm[5]	< 1 μm (colloidal ~0.03 μm)[13]	3 - 5 μm[14]
Key Advantage	Cost-effective, widely used, high efficiency	Very small particle size, maintains polymer aesthetics and mechanical properties	Low reactivity, suitable for sensitive polymers (e.g., PET)[14][15]
Common Polymers	PVC, PE, PP, ABS, Epoxies, Textiles[3]	Fine fibers (PP, PET), Thin films[13]	PET, Polyamides[15]
Limitations	Can affect polymer clarity and mechanicals at high loading	Higher cost	Less effective on a wt% basis due to lower Sb content[14]

# **Experimental Protocols**

Protocol 1: Preparation of Flame-Retardant Polymer Composites via Melt Blending

This protocol describes a general procedure for incorporating **antimony** compounds and halogenated flame retardants into a thermoplastic polymer using a twin-screw extruder.

- 1. Materials and Pre-Processing:
- Thermoplastic polymer resin (e.g., Polypropylene, ABS).
- Antimony compound (e.g., Antimony Trioxide).
- Halogenated flame retardant (e.g., Decabromodiphenyl ether).
- Dry all powders and resins in a vacuum oven at 80-90°C for at least 4 hours to remove residual moisture, which can degrade the polymer during processing.[16]







#### 2. Compounding:

- Premix the dried polymer pellets and flame retardant powders in the desired weight percentages (wt%) in a container by tumbling for 15 minutes to ensure a homogenous feed.
- Set up a co-rotating twin-screw extruder with a temperature profile appropriate for the polymer being processed. For example, for ABS, a profile might be: Hopper (cool) -> Zone 1 (200°C) -> Zone 2 (210°C) -> Zone 3 (220°C) -> Zone 4 (220°C) -> Die (215°C).
- Set the screw speed (e.g., 200-300 rpm) to ensure adequate mixing without excessive shear that could degrade the polymer.
- Feed the premixed material into the extruder hopper at a constant rate.
- The molten extrudate exiting the die is cooled in a water bath and then pelletized into granules.

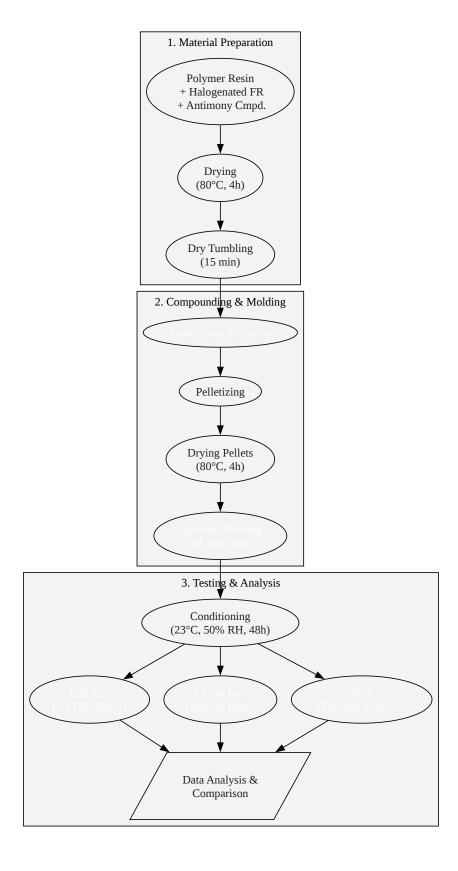
#### 3. Specimen Preparation:

- Dry the compounded pellets again at 80-90°C for 4 hours.
- Use an injection molding machine to produce test specimens from the pellets as required by standard testing methods (e.g., ASTM D2863 for LOI, UL 94 for vertical burn). The molding temperature should be set based on the polymer's processing window.

#### 4. Conditioning:

• Condition all test specimens at  $23 \pm 2^{\circ}$ C and  $50 \pm 5\%$  relative humidity for at least 48 hours before testing.





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